
1-(Chloromethyl)-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-fluoro-4-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 2-fluoro-4-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Coupling Reactions: The presence of iodine makes it suitable for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4-iodobenzene.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring halogenated aromatic rings for biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for studying biological systems.
Mécanisme D'action
The mechanism by which 1-(Chloromethyl)-2-fluoro-4-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich sites on proteins or nucleic acids. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-4-fluoro-2-iodobenzene: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-(Bromomethyl)-2-fluoro-4-iodobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in substitution reactions.
1-(Chloromethyl)-2-fluoro-4-bromobenzene: Bromine replaces iodine, altering the compound’s suitability for coupling reactions .
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical transformations.
Propriétés
Formule moléculaire |
C7H5ClFI |
|---|---|
Poids moléculaire |
270.47 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |
Clé InChI |
BXPUCWKXJGTNDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


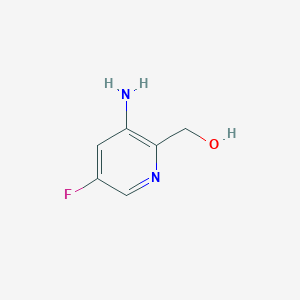


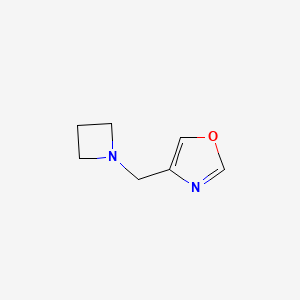
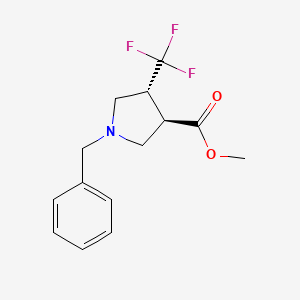
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

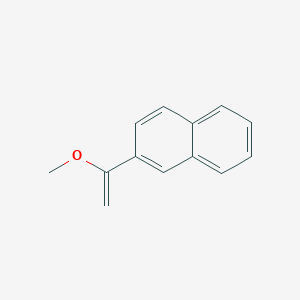
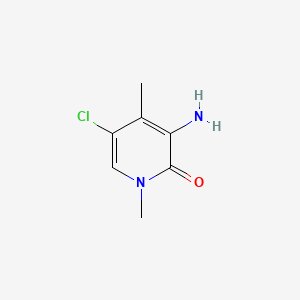
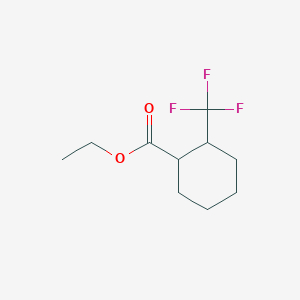
![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
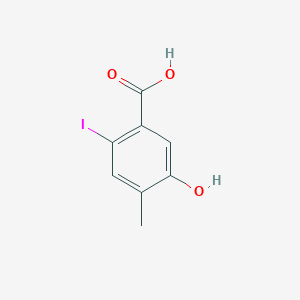
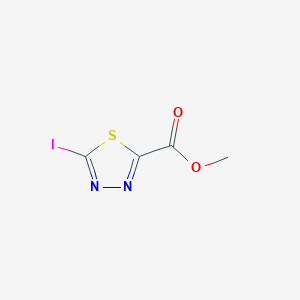
![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
